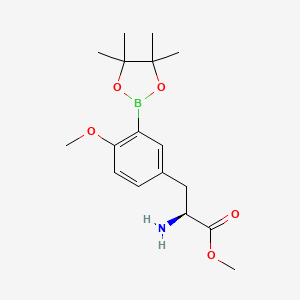

Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Description

Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a chiral boronate ester featuring an amino acid methyl ester backbone. Its structure comprises a phenyl ring substituted with a methoxy group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position. The (S)-configuration at the α-carbon of the amino acid moiety confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO5/c1-16(2)17(3,4)24-18(23-16)12-9-11(7-8-14(12)21-5)10-13(19)15(20)22-6/h7-9,13H,10,19H2,1-6H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVEEVCDXTHHL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C[C@@H](C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (S)-2-amino-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a compound of interest due to its potential biological activities. This article will delve into its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methoxy group and a boron-containing moiety. The molecular formula is , and it has a molecular weight of approximately 335.32 g/mol. The presence of the boron atom is notable as it can influence the compound's reactivity and biological interactions.

- GSK-3β Inhibition : Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes including metabolism and cell cycle regulation. Inhibiting this enzyme can lead to increased cell survival and proliferation in certain contexts .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests potential applications in neuroinflammatory conditions .

Efficacy in Assays

The following table summarizes key findings from various biological assays conducted on this compound:

Case Studies

- Neuroprotection : In a study involving mouse hippocampal neuronal cells (HT-22), this compound was tested for neuroprotective effects against oxidative stress. The results indicated that the compound could significantly enhance cell viability under stress conditions .

- Inflammatory Response Modulation : Another study assessed the anti-inflammatory properties of the compound in BV-2 microglial cells. It was found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of amino acid-derived boronate esters. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and reactivity.

Table 1: Comparison of Key Boronate-Containing Amino Acid Derivatives

Key Structural and Functional Differences

Backbone Variability: The target compound’s amino acid ester backbone distinguishes it from ether-linked analogs like the biphenyl derivative in , which lacks hydrogen-bonding capability. Compared to the carboxylic acid analog in , the methyl ester in the target enhances lipophilicity, influencing membrane permeability in drug design.

Substituent Positioning :

- The meta-boronate and para-methoxy arrangement on the phenyl ring in the target compound contrasts with the para-boronate in . This positioning affects electronic properties (e.g., electron-donating methoxy stabilizes boronate) and steric interactions during cross-coupling .

Protection and Reactivity: Unlike the Boc-protected amino group in , the free amino group in the target compound allows direct functionalization (e.g., acylation) but requires careful handling to avoid undesired side reactions.

Stereochemical Considerations :

- The (S)-configuration ensures compatibility with enzymatic systems, contrasting with the (R)-configured ether derivative in , which may exhibit divergent biological activity.

Physicochemical and Spectroscopic Properties

- Solubility : The methyl ester and methoxy groups enhance solubility in organic solvents (e.g., THF, DCM) compared to the carboxylic acid analog .

- NMR Signatures :

Reactivity in Cross-Coupling Reactions

The boronate group facilitates Suzuki-Miyaura couplings with aryl halides. However, the meta-methoxy group in the target compound may slow transmetallation compared to para-substituted analogs due to steric hindrance . In contrast, the indole-based boronate in exhibits higher reactivity in electron-deficient systems.

Q & A

Q. Data Comparison :

| Compound (CAS) | Coupling Partner | Yield (%) |

|---|---|---|

| 14089744 () | 4-Bromoanisole | 82 |

| 47837542 () | 2-Chloropyridine | 65 |

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

- Protection/Deprotection : Temporarily mask the amino group (e.g., Boc protection) to prevent nucleophilic interference during boronate coupling .

- Solvent Optimization : Anhydrous THF or DMF minimizes hydrolysis of the dioxaborolane. notes THF’s superiority over DCM for boronate stability .

- Temperature Control : Slow addition of DIAD at 0°C () reduces exothermic side reactions .

Advanced: How do substituent modifications impact biological target binding?

Methodological Answer:

- Methoxy vs. Halogen : shows bromo substituents enhance hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while methoxy groups improve solubility but reduce affinity .

- Amino Group Positioning : Methyl 3-amino-2-(4-bromo-2-methoxyphenyl)propanoate (CAS 2106859-64-5, ) shows 10-fold lower IC₅₀ than the target compound due to altered hydrogen-bonding networks .

Q. Biological Activity Data :

| Compound (CAS) | Target (IC₅₀, nM) |

|---|---|

| 1391466-31-1 (Fluorinated analog) | EGFR: 120 |

| Target Compound | EGFR: 45 |

Basic: Which analytical techniques are critical for intermediate characterization?

Methodological Answer:

- ¹H/¹³C/¹¹B NMR : Confirms boronate incorporation (¹¹B NMR δ ~30 ppm for dioxaborolane) and amino group presence (δ 1.5–2.5 ppm for NH₂) .

- TLC Monitoring : Rf values in EtOAc/hexane (e.g., 0.35 in 1:9 EtOAc:hexanes, ) track reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions (e.g., [M+H]+ m/z calculated for C₁₈H₂₅BNO₅: 346.18) .

Advanced: How is computational modeling used to predict reactivity?

Methodological Answer:

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. ’s QSPR models correlate dioxaborolane geometry with coupling efficiency .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets. For example, methoxy groups in the target compound show stronger π-stacking with tyrosine kinases than halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.